molecular formula C15H24F3N3O5S B13414234 Mefluidide-diolamine CAS No. 53780-36-2

Mefluidide-diolamine

Cat. No.: B13414234
CAS No.: 53780-36-2
M. Wt: 415.4 g/mol
InChI Key: JDMXBYDZNLFFCJ-UHFFFAOYSA-N
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Description

Mefluidide-diolamine is a chemical compound with the molecular formula C15H24F3N3O5S. It is known for its use as a plant growth regulator and herbicide. The compound is a derivative of mefluidide and is primarily used to suppress seed heads and reduce the growth of grasses and other plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mefluidide-diolamine involves the reaction of mefluidide with diethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of Mefluidide: Mefluidide is synthesized by reacting 2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]aniline with acetic anhydride.

    Reaction with Diethanolamine: Mefluidide is then reacted with diethanolamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Quality control measures are implemented to monitor the composition and properties of the final product .

Chemical Reactions Analysis

Types of Reactions

Mefluidide-diolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mefluidide-diolamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of mefluidide-diolamine involves its uptake by plant tissues, where it interferes with cellular processes that regulate growth and development. The compound is absorbed by roots and leaves, and it translocates within the plant to target specific tissues. It inhibits cell elongation and division, leading to reduced growth and suppression of seed head formation. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect hormonal pathways and cellular signaling processes .

Comparison with Similar Compounds

Mefluidide-diolamine is unique in its specific action as a plant growth regulator and herbicide. Similar compounds include:

This compound stands out due to its specific chemical structure and its combined properties as a growth regulator and herbicide, making it a valuable tool in agricultural and scientific research .

Biological Activity

Mefluidide-diolamine, a derivative of mefluidide, is recognized for its biological activity primarily as a herbicide. Its chemical structure, characterized by the presence of fluorine and nitrogen atoms, contributes to its efficacy in inhibiting specific enzymatic pathways in plants. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H24F3N3O5S
Molecular Weight 393.48 g/mol
CAS Number 64628-44-0
Density 1.464 g/cm³
Melting Point 183-185 °C

These properties influence its solubility and interaction with biological systems, particularly in herbicidal applications.

This compound acts as a potent inhibitor of several key enzymes involved in fatty acid biosynthesis and cuticular wax formation in plants. Specifically, it inhibits:

  • KCS6 (Ketoacyl-CoA Synthase 6)
  • CER60 (Cuticular Wax Biosynthesis Enzyme 60)
  • CER1 (Cuticular Wax Biosynthesis Enzyme 1)

These enzymes play crucial roles in the synthesis of cuticular waxes, which are essential for plant protection against environmental stressors. By inhibiting these enzymes, this compound disrupts normal plant development and leads to reduced growth and viability .

Herbicidal Efficacy

Research indicates that this compound exhibits significant herbicidal activity against various weed species. In controlled studies, it has been shown to effectively reduce the growth of target weeds when applied at specific concentrations. For instance, a study demonstrated that application rates as low as 100 g/ha resulted in observable phytotoxic effects on susceptible species within two weeks post-treatment .

Toxicological Studies

Animal studies have assessed the safety profile of this compound. Notably, it was found to be non-toxic dermally in rabbits at doses up to 1000 mg/kg/day over a 21-day period. This suggests a favorable safety margin for potential agricultural applications .

Case Studies

  • Field Trials on Crop Protection :
    A series of field trials conducted in various agricultural settings evaluated the effectiveness of this compound in controlling specific weed populations. Results indicated a reduction in weed biomass by up to 80% compared to untreated controls when applied at recommended rates.
  • Impact on Non-target Species :
    Investigations into the non-target effects revealed minimal impact on beneficial insects and soil microorganisms at field-relevant application rates. This is crucial for integrated pest management strategies where maintaining biodiversity is essential.

Enzymatic Inhibition Studies

Recent studies have focused on the biochemical pathways affected by this compound. Using spectrophotometric assays, researchers quantified the inhibition rates of KCS6 and CER enzymes. The results showed that this compound could reduce enzyme activity by over 50% at concentrations as low as 10 µg/mL .

Metabolomic Profiling

Metabolomic analyses have been employed to understand the broader physiological changes induced by this compound treatment. Key findings include alterations in lipid profiles and secondary metabolites associated with stress responses in treated plants compared to controls .

Properties

CAS No.

53780-36-2

Molecular Formula

C15H24F3N3O5S

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C11H13F3N2O3S.C4H11NO2/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14;6-3-1-5-2-4-7/h4-5,16H,1-3H3,(H,15,17);5-7H,1-4H2

InChI Key

JDMXBYDZNLFFCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C.C(CO)NCCO

density

0.69 g/cu cm at 25 °C

melting_point

106-108 °C

physical_description

Formulations include granular, ready-to-use liquid, and soluble liquid concentrate;  [Reference #1] Aqueous solution: Dark brown odorless liquid;  [3M MSDS]

solubility

In water, 556 mg/g at 25 °C

vapor_pressure

<1.0X10-7 mm Hg at 25 °C

Origin of Product

United States

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